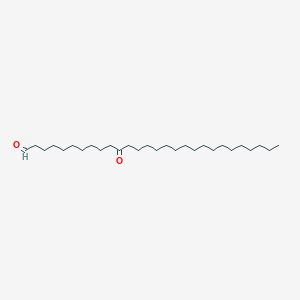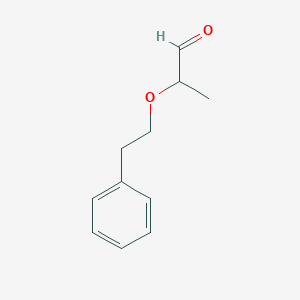
2-Methoxy-N,N-dimethyl-5-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N,N-dimethyl-5-nitrosoaniline is an organic compound that belongs to the class of nitrosoanilines It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3) attached to the nitrogen atom, and a nitroso group (-NO) on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of N,N-dimethylaniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows:
C6H5NH(CH3)2+2CH3OH→C6H5N(CH3)2(OCH3)+2H2O
Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N,N-dimethyl-5-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N,N-dimethyl-5-nitrosoaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrosoaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-Methoxy-N,N-dimethyl-5-nitrosoaniline, used in the synthesis of dyes.
2-Methoxy-5-nitroaniline: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-4-nitrosoaniline: Similar nitroso group but different substitution pattern on the aromatic ring.
Eigenschaften
CAS-Nummer |
90779-45-6 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-methoxy-N,N-dimethyl-5-nitrosoaniline |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(10-12)4-5-9(8)13-3/h4-6H,1-3H3 |
InChI-Schlüssel |
PGOXTUMORVOHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=C1)N=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)


![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)





